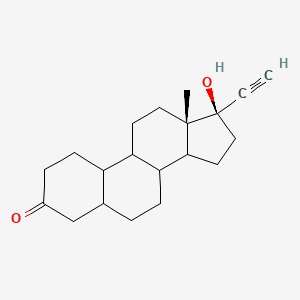

5a-Dihydronorethindrone

Description

Contextualization within Synthetic Steroid Metabolomics

The study of 5α-dihydronorethindrone is deeply rooted in the field of synthetic steroid metabolomics, which examines the biotransformation of synthetic steroids within the body. Norethindrone (B1679910), its parent compound, undergoes extensive metabolism, primarily through the reduction of the A-ring of its steroid structure. nih.govdrugs.comfda.govfda.gov This metabolic process is critical because the resulting metabolites may possess biological activities that differ from the original drug.

The primary metabolic pathway for norethindrone involves its conversion by the enzyme 5α-reductase into 5α-dihydronorethindrone. wikipedia.orgwikipedia.org This conversion occurs in the liver and other tissues. wikipedia.orgwikipedia.org Subsequently, 5α-dihydronorethindrone can be further metabolized into various tetrahydronorethisterone isomers. wikipedia.orgnih.gov These metabolic transformations are significant as they modulate the biological effects of the administered progestin. For instance, while norethindrone is primarily a progestogen, its metabolites can exhibit different hormonal profiles, including androgenic or even estrogenic effects in certain cellular contexts. researchgate.netbioscientifica.com

Chemical Nomenclature and Stereochemical Specificity

The precise chemical identity of 5α-dihydronorethindrone is defined by its systematic name and specific three-dimensional arrangement of atoms, known as its stereochemistry.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for 5α-dihydronorethindrone is (5S,8R,9R,10S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one. nih.gov Other chemical names include 17α-Ethynyl-5α-estran-17β-ol-3-one and 19-Nor-5α,17α-pregn-20-yn-17-ol-3-one. wikipedia.orgdrugfuture.com

Table 1: Chemical Identifiers for 5α-Dihydronorethindrone

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 52-79-9 | wikipedia.orgcas.org |

| Molecular Formula | C₂₀H₂₈O₂ | wikipedia.orgcas.org |

| Molar Mass | 300.442 g·mol⁻¹ | wikipedia.org |

| PubChem CID | 63023 | wikipedia.org |

Stereochemistry is a critical aspect of steroid hormones and their metabolites. The reduction of the double bond in the A-ring of norethindrone can result in two different stereoisomers: 5α-dihydronorethindrone and 5β-dihydronorethindrone. wikipedia.org This difference arises from the orientation of the hydrogen atom at the 5th carbon position.

5α-Dihydronorethindrone is a direct and major active metabolite of norethindrone. wikipedia.org Norethindrone itself is a synthetic progestin, a class of drugs that mimic the effects of the natural hormone progesterone (B1679170). nih.gov It belongs to the 19-nortestosterone-derived class of progestins. nih.gov

When administered, norethindrone undergoes biotransformation in the body, with a primary pathway being the reduction of the A-ring to form dihydro-metabolites. nih.govwikipedia.org Therefore, 5α-dihydronorethindrone does not exist in isolation but as part of a metabolic cascade. The biological activity of norethindrone is thus a composite of the parent molecule and its various metabolites, including 5α-dihydronorethindrone. researchgate.net While norethindrone is primarily progestogenic, 5α-dihydronorethindrone has been found to have a reduced affinity for the progesterone receptor but a higher affinity for the androgen receptor compared to its parent compound. wikipedia.orgnih.gov However, this increased receptor binding does not translate to increased androgenic potency; in fact, its androgenic activity is almost abolished. wikipedia.orgnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C20H28O2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13,15-18,22H,4-12H2,2H3/t13?,15?,16?,17?,18?,19-,20-/m0/s1 |

InChI Key |

OMGILQMNIZWNOK-ZUAOBGMRSA-N |

Isomeric SMILES |

C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4C3CCC(=O)C4 |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4C3CCC(=O)C4 |

Origin of Product |

United States |

Biochemical Pathways of 5α Dihydronorethindrone Formation and Metabolism

Role of 5α-Reductase Isoforms in Bioconversion

The conversion of norethindrone (B1679910) to 5α-dihydronorethindrone is carried out by the enzyme 5α-reductase. nih.gov This enzyme is responsible for the reduction of the double bond between carbons 4 and 5 in the A-ring of norethindrone. There are three known isoforms of 5α-reductase (Type 1, Type 2, and Type 3), which are encoded by the SRD5A1, SRD5A2, and SRD5A3 genes, respectively. While these enzymes are known to metabolize endogenous androgens like testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), they also act on synthetic progestins. The bioconversion of norethindrone to 5α-DHNET occurs in the liver and other tissues where these enzymes are expressed. nih.gov The 5α-reduction of norethindrone paradoxically diminishes its androgenic potency, a phenomenon attributed to the presence of the 17α-ethynyl group.

Contribution of 3α- and 3β-Hydroxysteroid Dehydrogenases

Following its formation, 5α-dihydronorethindrone serves as a substrate for further enzymatic modifications by 3α- and 3β-hydroxysteroid dehydrogenases (3α-HSD and 3β-HSD). These enzymes are part of the oxidoreductase family and are responsible for the reversible conversion of keto groups to hydroxyl groups on the steroid nucleus. Specifically, they catalyze the reduction of the 3-keto group of 5α-DHNET, leading to the formation of tetrahydro-reduced metabolites. This metabolic step is crucial in the deactivation and subsequent elimination of the steroid.

Molecular Receptor Interactions of 5α Dihydronorethindrone

Progesterone (B1679170) Receptor Binding Dynamics

The interaction of 5α-DHNET with the progesterone receptor (PR) is characterized by a notable reduction in binding affinity coupled with a shift from a purely agonistic to a mixed agonist-antagonist profile.

Research findings indicate that the 5α-reduction of norethindrone (B1679910) to 5α-DHNET substantially decreases its affinity for the progesterone receptor. wikipedia.org In competitive binding assays, 5α-DHNET displays a binding affinity for the PR that is only about 25% of that of the natural ligand, progesterone. wikipedia.orgsmolecule.com This is a marked decrease from its parent compound, norethindrone, which exhibits a high affinity for the PR, approximately 150% of that of progesterone. wikipedia.orgsmolecule.com This reduction in binding strength suggests that the structural change from the 5α-reduction significantly alters the molecule's fit within the ligand-binding pocket of the progesterone receptor.

Unlike norethindrone, which acts as a pure progesterone receptor agonist, 5α-DHNET demonstrates a mixed profile of both progestogenic (agonist) and significant antiprogestogenic (antagonist) activities. wikipedia.orgsmolecule.com This dual action classifies it as a selective progesterone receptor modulator (SPRM). wikipedia.orgwikiwand.com SPRMs are a class of compounds that can exert tissue-specific agonist, antagonist, or mixed effects, depending on the cellular context and the balance of transcriptional co-regulators. nih.govwikipedia.org The unique profile of 5α-DHNET, possessing both activating and inhibiting capabilities at the progesterone receptor, distinguishes it pharmacologically from its parent progestin. wikipedia.org

Androgen Receptor Interaction Profiles

The interaction of 5α-DHNET with the androgen receptor (AR) is paradoxical; its binding affinity is enhanced compared to norethindrone, but its functional androgenic potency in vivo is drastically reduced.

Studies have consistently shown that 5α-DHNET has a higher binding affinity for the androgen receptor than norethindrone. wikipedia.orgnih.gov Its affinity is approximately 27% of the potent synthetic androgen metribolone, whereas norethindrone's affinity is about 15% of the same reference compound. wikipedia.orgsmolecule.com This enhanced binding suggests that the 5α-reduced structure interacts more favorably with the androgen receptor's ligand-binding domain.

Despite its increased affinity for the androgen receptor, 5α-DHNET exhibits significantly diminished and almost abolished androgenic activity in in vivo rodent bioassays when compared to norethindrone. wikipedia.orgnih.gov This disconnect between high in vitro receptor binding and low in vivo functional activity is a key characteristic of this metabolite. nih.gov This phenomenon is in stark contrast to testosterone (B1683101) and nandrolone (B1676933), where 5α-reduction enhances both AR affinity and androgenic potency. wikipedia.orgwikiwand.com The presence of the C17α ethynyl (B1212043) group on the norethindrone molecule is believed to be responsible for this loss of androgenicity upon 5α-reduction. wikipedia.orgwikiwand.com Furthermore, some studies report that 5α-DHNET may possess some antiandrogenic activity rather than androgenic effects. wikipedia.org

Estrogen Receptor Binding Characteristics

5α-Dihydronorethindrone is characterized by its inability to be aromatized into an estrogenic metabolite, a key distinction from its parent compound, norethindrone. wikipedia.org This lack of conversion to an estrogen is a critical aspect of its profile. While direct binding affinity data for 5α-DHNET at the estrogen receptor (ER) is not extensively detailed in the primary literature, its downstream metabolites have been studied. bioscientifica.com For instance, further reduced metabolites like 3α,5α-tetrahydronorethisterone and 3β,5α-tetrahydronorethisterone have been shown to be effective competitors for estrogen receptor binding sites in osteoblastic cells. bioscientifica.com However, 5α-DHNET itself is not estrogenic and, due to its non-aromatizable nature, has been proposed as a potential therapeutic agent in contexts where estrogenic activity is undesirable, such as in estrogen receptor (ER)-positive breast cancer. wikipedia.org

Other Nuclear Steroid Receptor Affinities

The hormonal activity of steroids is determined by their binding affinity to specific intracellular receptors. While 5α-Dihydronorethindrone (5α-DHNET) is primarily recognized for its interaction with androgen and progesterone receptors, its affinity for other nuclear steroid receptors, such as the glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptor (ER), is notably negligible. wikipedia.org

Research into the binding profile of 5α-DHNET reveals a high degree of selectivity. In comparative binding assays, 5α-DHNET demonstrates virtually no affinity for the estrogen receptor. wikipedia.org This lack of estrogenic activity is significant, as it distinguishes 5α-DHNET from its parent compound, norethisterone, which can be aromatized to an estrogenic metabolite. The inability of 5α-DHNET to be converted to an estrogenic compound has led to suggestions of its potential therapeutic application in conditions where estrogen receptor activation is undesirable. wikipedia.org

Similarly, the affinity of 5α-DHNET for the glucocorticoid and mineralocorticoid receptors is exceptionally low. Studies have shown that its relative binding affinity for the glucocorticoid receptor is 0-1% of that of dexamethasone, and its affinity for the mineralocorticoid receptor is 0-3% of that of aldosterone. This minimal interaction with GR and MR indicates that 5α-DHNET is unlikely to elicit significant glucocorticoid or mineralocorticoid effects at physiological concentrations.

The low affinity of 5α-Dihydronorethindrone for these other nuclear steroid receptors underscores its specific activity profile, primarily centered on its interactions with androgen and progesterone receptors.

| Receptor | Relative Binding Affinity (%) | Reference Compound |

|---|---|---|

| Estrogen Receptor (ER) | 0 | Estradiol |

| Glucocorticoid Receptor (GR) | 0-1 | Dexamethasone |

| Mineralocorticoid Receptor (MR) | 0-3 | Aldosterone |

Potential for Membrane Receptor Interactions

Beyond the well-established genomic actions mediated by nuclear receptors, some steroids can elicit rapid, non-genomic effects through interactions with receptors located on the cell membrane. These membrane-initiated signaling pathways can modulate various cellular functions. The potential for 5α-Dihydronorethindrone to engage in such interactions remains an area of ongoing investigation, with current evidence being largely indirect.

Some studies have reported that norethisterone and its 5α-reduced metabolites can induce vasodilating effects that are independent of the classical sex steroid receptors, suggesting a non-genomic mechanism of action. However, the specific membrane receptor responsible for this effect has not been definitively identified.

Several families of membrane steroid receptors have been characterized, including membrane progesterone receptors (mPRs) and the G protein-coupled estrogen receptor (GPER). wikipedia.orgfrontiersin.org Additionally, the progesterone receptor membrane component 1 (PGRMC1) has been identified as a protein that binds to progesterone and other steroids, mediating some of their effects. nih.gov While these receptors are known to be targets for various endogenous and synthetic steroids, there is currently a lack of direct evidence demonstrating the binding or functional interaction of 5α-Dihydronorethindrone with these specific membrane receptors.

Furthermore, some neurosteroids are known to act as allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel in the central nervous system. wikipedia.org These interactions can influence neuronal excitability. For instance, metabolites of progesterone such as allopregnanolone (B1667786) are potent positive allosteric modulators of the GABAA receptor. wikipedia.org However, specific studies investigating a similar role for 5α-Dihydronorethindrone at the GABAA receptor are wanting.

Aromatase Inhibition Mechanisms

5α-DHNET has been identified as a weak but specific inhibitor of aromatase, the cytochrome P450 enzyme (CYP19) responsible for converting androgens to estrogens. wikipedia.orgresearchgate.netmdpi.com Its mechanism of action is characterized by time-dependent and irreversible inactivation, classifying it as a suicide inhibitor. nih.govhormonebalance.org

The inhibitory action of 5α-DHNET on aromatase is a time- and dose-dependent process that leads to the enzyme's permanent deactivation. nih.govoup.com This type of mechanism-based inhibition, often termed suicide inactivation, occurs when the enzyme converts the inhibitor into a reactive intermediate that then binds covalently to the enzyme, rendering it non-functional. dovepress.com

Research using human placental microsomes has elucidated the specific kinetics of this interaction. The inhibition constant (Ki), which reflects the affinity of the inhibitor for the enzyme, and the rate of inactivation (kinact) have been determined experimentally. Studies have reported a Ki value of 9.0 μM for 5α-DHNET, with a maximal inactivation rate constant (kinact) of 0.024/min. wikipedia.orgnih.govoup.com These findings quantify the compound's potency as a mild, irreversible aromatase inhibitor. oup.com

Table 1: Aromatase Inactivation Kinetic Parameters for 5α-Dihydronorethindrone

| Parameter | Value | Source Tissue |

|---|---|---|

| Ki (Inhibition Constant) | 9.0 µmol/L (or 9.0 µM) | Human Placenta |

| kinact (Inactivation Rate) | 0.024/min | Human Placenta |

Data sourced from studies on human placental microsomal aromatase. wikipedia.orgnih.govoup.com

A critical aspect of an enzyme inhibitor's profile is its selectivity. Cytochromes P450 (CYPs) are a large superfamily of enzymes involved in the metabolism of a wide array of substances, including steroids and drugs. wikipedia.orgnih.gov 5α-DHNET has demonstrated a notable degree of selectivity in its inhibitory action, primarily targeting aromatase (CYP19A1) while sparing other critical P450 enzymes involved in steroid biosynthesis. wikipedia.orgaem-sbem.com This specificity is crucial as non-selective inhibition could disrupt the entire steroidogenic pathway, which includes the synthesis of glucocorticoids, mineralocorticoids, and androgens. mdpi.com Research has confirmed that 5α-DHNET does not significantly interfere with the activity of several other key steroidogenic CYP enzymes. wikipedia.orgnih.gov

Effects on Other Steroidogenic Enzyme Activities

Investigations into the broader enzymatic effects of 5α-DHNET have confirmed its high specificity for aromatase. Studies have assessed its impact on other essential enzymes in the steroid production cascade and found it to be largely inactive against them. wikipedia.orgnih.gov

Specifically, 5α-DHNET did not influence the activity of:

Cholesterol side-chain cleavage enzyme (P450scc): The first rate-limiting enzyme in steroidogenesis, converting cholesterol to pregnenolone. wikipedia.orgnih.gov

17α-hydroxylase/17,20-lyase: A key enzyme in the synthesis of glucocorticoids and sex steroids. wikipedia.orgnih.gov

21-hydroxylase: An enzyme essential for the synthesis of cortisol and aldosterone. wikipedia.orgnih.gov

11β-hydroxylase: An enzyme that catalyzes the final step in the synthesis of cortisol and corticosterone (B1669441). wikipedia.orgnih.gov

This lack of interference with other crucial steroidogenic enzymes underscores the targeted nature of 5α-DHNET's inhibitory action on estrogen synthesis. wikipedia.orgnih.gov

Table 2: Effect of 5α-Dihydronorethindrone on Various Steroidogenic Enzymes

| Enzyme | Function | Effect of 5α-DHNET |

|---|---|---|

| Aromatase (CYP19A1) | Converts androgens to estrogens | Irreversible Inhibition wikipedia.orgnih.gov |

| Cholesterol Side-Chain Cleavage (P450scc) | Converts cholesterol to pregnenolone | No influence wikipedia.orgnih.gov |

| 17α-hydroxylase | Synthesis of glucocorticoids and sex steroids | No influence wikipedia.orgnih.gov |

| 21-hydroxylase | Synthesis of cortisol and aldosterone | No influence wikipedia.orgnih.gov |

| 11β-hydroxylase | Synthesis of cortisol and corticosterone | No influence wikipedia.orgnih.gov |

Tissue Specific Metabolic Profiles

Hepatic Biotransformation

The liver is the primary site for the metabolism of norethindrone. drugbank.compatsnap.com Upon oral administration, norethindrone undergoes significant first-pass metabolism in the liver, where it is extensively biotransformed. medcraveebooks.com This process involves several key enzymatic reactions.

The most significant metabolic pathway is the reduction of the double bond in the A-ring of norethindrone to form 5α-dihydronorethindrone. wikipedia.orgmedcraveebooks.com This conversion is catalyzed by the enzyme 5α-reductase. wikipedia.orgdrugbank.com Following this initial reduction, further metabolism can occur. The 3-keto group of 5α-dihydronorethindrone can be further reduced by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs) to create various isomers of 3,5-tetrahydronorethisterone. wikipedia.orgdrugbank.com

In addition to reduction, norethindrone also undergoes hydroxylation in the liver, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4. wikipedia.orgdrugbank.comnih.gov The resulting metabolites, along with norethindrone itself, can then be conjugated with sulfates or glucuronides to increase their water solubility and facilitate their excretion in urine and feces. fda.govnih.gov While the 5α-reduced metabolites are known to be biologically active, the 5β-reduced metabolites appear to be inactive. drugbank.comnih.gov

| Enzyme | Metabolic Pathway | Substrate | Product |

|---|---|---|---|

| 5α-Reductase | A-ring reduction | Norethindrone | 5α-Dihydronorethindrone |

| 3α-Hydroxysteroid Dehydrogenase | Keto group reduction | 5α-Dihydronorethindrone | 3α,5α-Tetrahydronorethisterone |

| 3β-Hydroxysteroid Dehydrogenase | Keto group reduction | 5α-Dihydronorethindrone | 3β,5α-Tetrahydronorethisterone |

| Cytochrome P450 3A4 (CYP3A4) | Hydroxylation | Norethindrone | Hydroxylated metabolites |

Extrahepatic Biotransformation (e.g., Uterus, Pituitary, Vagina, Prostate)

The biotransformation of norethindrone is not confined to the liver; it also occurs in various extrahepatic "target" tissues. wikipedia.orgnih.gov These tissues include the uterus, pituitary gland, vagina, and prostate gland. wikipedia.org The presence of metabolizing enzymes in these locations allows for the local formation of active metabolites like 5α-dihydronorethindrone, which can then exert specific pharmacological effects within that tissue. nih.govnih.gov

Similar to the liver, the key enzyme in these tissues is 5α-reductase, which converts norethindrone to 5α-dihydronorethindrone. wikipedia.org This localized metabolism can result in different biological activities compared to the parent compound. For instance, norethindrone is biotransformed into 5α-dihydronorethindrone in the uterus, where its metabolites have been shown to possess antiprogestational properties. nih.gov In the pituitary gland, A-ring reduced metabolites of norethindrone have been found to interact with estrogen receptors and induce estrogen-dependent responses, such as the induction of progestin receptors. nih.gov This differential metabolism in target tissues may contribute to the cell-specific therapeutic effects and side-effect profiles of progestins. nih.gov

| Tissue | Key Metabolic Pathway | Primary Enzyme | Notable Finding |

|---|---|---|---|

| Uterus | 5α-reduction | 5α-Reductase | Metabolites can exhibit antiprogestational properties. nih.gov |

| Pituitary Gland | 5α-reduction | 5α-Reductase | Metabolites can induce estrogen-dependent progestin receptors. nih.gov |

| Vagina | 5α-reduction | 5α-Reductase | Local biotransformation of norethindrone occurs. wikipedia.org |

| Prostate Gland | 5α-reduction | 5α-Reductase | Metabolism of norethindrone is similar to that in other target tissues. wikipedia.org |

Biological Activities and Mechanisms of Action of 5α Dihydronorethindrone

Progestogenic and Antiprogestogenic Functional Profiles

Unlike norethindrone (B1679910), which is considered a pure progestogen, 5α-Dihydronorethindrone displays a dual functional profile characterized by both progestogenic and significant antiprogestogenic activities. wikipedia.orgwikiwand.com This mixed activity profile is a key feature of its pharmacology. Research has shown that while it does interact with the progesterone (B1679170) receptor (PR), its binding affinity is considerably lower than that of its parent compound. The affinity of 5α-Dihydronorethindrone for the progesterone receptor is approximately 25% of that of progesterone itself, whereas norethindrone's affinity is about 150% of progesterone's. wikipedia.org

Relative Binding Affinity to Progesterone Receptor (PR)

| Compound | Relative Binding Affinity (%) |

|---|---|

| Progesterone (Reference) | 100% |

| Norethindrone | 150% |

| 5α-Dihydronorethindrone | 25% |

Characterization as a Selective Progesterone Receptor Modulator (SPRM)

The unique combination of agonist and antagonist effects on the progesterone receptor allows 5α-Dihydronorethindrone to be classified as a Selective Progesterone Receptor Modulator (SPRM). wikipedia.orgwikiwand.com SPRMs are a class of compounds that exhibit tissue-specific mixed progestogenic and antiprogestogenic effects. nih.govwikipedia.orgnih.gov Depending on the target tissue, an SPRM can act as an agonist, an antagonist, or a partial agonist/antagonist. wikipedia.orgtaylorandfrancis.com This tissue-selective action allows for a more targeted therapeutic effect, potentially dissociating desired outcomes from unwanted side effects. wikipedia.org The dual hormonal profile of 5α-Dihydronorethindrone aligns with the characteristic activity of SPRMs. wikipedia.orgwikiwand.com

Androgenic and Antiandrogenic Effects

The androgenic profile of 5α-Dihydronorethindrone is paradoxical. Investigations into its interaction with the androgen receptor (AR) reveal that it possesses a higher binding affinity for the AR compared to its parent compound, norethindrone. wikipedia.org Specifically, 5α-Dihydronorethindrone has approximately 27% of the binding affinity of the potent androgen metribolone, whereas norethindrone has about 15% of the affinity. wikipedia.org Despite this increased receptor affinity, its functional androgenic activity is markedly reduced. wikipedia.orgnih.gov Furthermore, some studies report that 5α-Dihydronorethindrone may possess some antiandrogenic activity. wikipedia.org

Relative Binding Affinity to Androgen Receptor (AR)

| Compound | Relative Binding Affinity (%) |

|---|---|

| Metribolone (Reference) | 100% |

| Norethindrone | 15% |

| 5α-Dihydronorethindrone | 27% |

Analysis of Diminished Androgenicity Post-5α-Reduction

The 5α-reduction of norethindrone to 5α-Dihydronorethindrone results in a near-complete loss of androgenic activity in rodent bioassays, a phenomenon described as a "distinctive, paradoxical effect". wikipedia.orgnih.gov This is contrary to the 5α-reduction of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), where androgenic effects are amplified in target tissues like the skin and prostate. wikipedia.org

The key to this diminished androgenicity appears to be the presence of the C17α ethynyl (B1212043) group on the steroid molecule. wikipedia.orgnih.gov While 5α-reduction enhances the androgenic potency of testosterone and nandrolone (B1676933), the same metabolic process applied to norethindrone and the related compound ethisterone (B1671409) leads to a significant loss of androgenic function. wikipedia.org Therefore, the conversion of norethindrone to 5α-Dihydronorethindrone in androgenic tissues represents a local inactivation pathway, rather than an activation one. wikipedia.org

Antigonadotropic Potency

Progestins are known to exert antigonadotropic effects by suppressing the hypothalamic-pituitary-gonadal (HPG) axis. wikipedia.orgwikipedia.org This action results in the reduced secretion of gonadotropins from the pituitary gland. As an active metabolite of the potent progestin norethindrone, 5α-Dihydronorethindrone contributes to these effects. Studies on norethindrone and its metabolites have demonstrated inhibitory actions at the neuroendocrine level. nih.gov

Receptor-Mediated Antigonadotropic Mechanisms

The antigonadotropic effects of 5α-Dihydronorethindrone are mediated through its interaction with steroid receptors, primarily progesterone receptors, located in the hypothalamus and pituitary gland. youtube.comnih.gov The binding of progestins to these receptors inhibits the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. youtube.com This, in turn, downregulates the synthesis and secretion of LH and FSH from the pituitary gland, leading to the suppression of gonadal function. wikipedia.orgyoutube.com The intracellular effects of synthetic progestins and their metabolites are mediated via these intracellular steroid receptors, which subsequently alter the transcription of target genes. youtube.comnih.gov

Localized Cellular Responses and Gene Expression Modulation

The biological activities of 5α-dihydronorethindrone (5α-DHNET), a major active metabolite of the synthetic progestin norethisterone, extend to the modulation of specific cellular processes and gene expression, particularly within the reproductive system. These actions can differ significantly from those of its parent compound, highlighting the importance of metabolic conversion in determining the ultimate physiological effect of synthetic steroids.

Regulation of Uteroglobin and Progesterone Receptor Gene Expression

Research has demonstrated that 5α-dihydronorethindrone exerts notable antiprogestational effects by influencing the expression of progesterone-regulated genes, such as uteroglobin (UG) and the progesterone receptor (PR). In a study conducted on prepubertal rabbits, 5α-dihydronorethindrone (referred to as 5α-NET in the study) was shown to inhibit the progesterone (P4)-induced expression of the uteroglobin gene in a dose-dependent manner. nih.gov This inhibitory effect was comparable to that observed with the administration of the progesterone receptor antagonist RU-486. nih.gov

Furthermore, the study revealed that 5α-dihydronorethindrone, along with another norethisterone metabolite, 3β,5α-NET, blocked the down-regulation of the progesterone receptor that is typically induced by progesterone. nih.gov This prevention of PR down-regulation, as assessed by both Western and Northern blot analyses, further underscores the antiprogestational properties of these metabolites. nih.gov The inhibition of both uteroglobin synthesis and progesterone receptor down-regulation indicates a clear antagonistic action of 5α-dihydronorethindrone at the level of progesterone-mediated gene regulation in the uterus. nih.gov

Interactive Data Table: Effect of 5α-Dihydronorethindrone on Progesterone-Induced Gene Expression

| Gene | Effect of Progesterone (P4) | Effect of 5α-Dihydronorethindrone on P4-Induced Response | Implication |

| Uteroglobin (UG) | Induction of gene expression | Inhibition of P4-induced expression | Antiprogestational activity |

| Progesterone Receptor (PR) | Down-regulation of gene expression | Blockade of P4-induced down-regulation | Antiprogestational activity |

Influence on Gamete Function (e.g., Sperm Fertilization)

The influence of 5α-dihydronorethindrone extends to the intricate processes of gamete function, particularly sperm fertilization. Studies have revealed that this metabolite can interfere with key events required for successful fertilization, such as the acrosome reaction. The acrosome reaction is a crucial step that allows sperm to penetrate the outer layer of the oocyte.

In vitro studies using mouse gametes have shown that while norethisterone itself can induce the acrosome reaction, its 5α-reduced metabolite, 5α-dihydronorethindrone (5α-NET), significantly reduces the percentage of spermatozoa that undergo the progesterone-induced acrosome reaction. nih.gov This inhibitory effect on a critical fertilization event has direct consequences. When 5α-dihydronorethindrone was added to the fertilization medium simultaneously with progesterone, the percentage of fertilized oocytes, observed at the two-cell stage, decreased by as much as 77% compared to the control group treated with progesterone alone. nih.gov

These findings are supported by research on porcine spermatozoa, which also demonstrated that 5α-dihydronorethindrone not only fails to induce the acrosome reaction but actively blocks the effect of progesterone on the spermatozoa. nih.gov In contrast, another metabolite, 3β,5α-NET, did not exhibit this inhibitory action on the progesterone-induced acrosome reaction. nih.gov These results suggest that the metabolic conversion of norethisterone to 5α-dihydronorethindrone can have significant, direct effects on the fertilization process by inhibiting essential sperm functions. nih.govnih.gov

Interactive Data Table: Effect of 5α-Dihydronorethindrone on Sperm Function

| Parameter | Effect of Progesterone | Effect of 5α-Dihydronorethindrone | Outcome |

| Acrosome Reaction (Mouse Spermatozoa) | Induces | Reduces progesterone-induced reaction | Inhibition of a key fertilization event |

| Fertilization of Oocytes (Mouse) | Promotes | Decreased percentage of fertilized oocytes by up to 77% | Reduced fertilization capacity |

| Acrosome Reaction (Porcine Spermatozoa) | Induces | Blocks progesterone-induced reaction | Inhibition of sperm function |

Structure Activity Relationship Sar Elucidations for 5α Dihydronorethindrone

Stereochemical Impact of A-Ring Saturation on Receptor Selectivity and Potency

The saturation of the A-ring and the resulting 5α stereochemistry fundamentally alter the shape of the steroid from the relatively flat structure of norethindrone (B1679910) to a bent A/B ring junction in 5α-DHNET. This conformational change has profound effects on how the molecule interacts with steroid hormone receptors, leading to a shift in its selectivity and potency.

The affinity of 5α-DHNET for the progesterone (B1679170) receptor (PR) is markedly lower than that of its parent compound, norethindrone. wikipedia.org Studies have shown that 5α-DHNET's affinity for the PR is only about 25% of that of progesterone, whereas norethindrone's affinity is significantly higher at 150% of progesterone's. wikipedia.org This seven-fold decrease in PR binding affinity for 5α-DHNET compared to norethindrone indicates that the unsaturated A-ring of norethindrone is more favorable for PR binding. researchgate.net

Conversely, the saturation of the A-ring enhances the molecule's affinity for the androgen receptor (AR). nih.gov 5α-DHNET exhibits a higher binding affinity for the AR compared to norethindrone. wikipedia.orgnih.gov Specifically, its affinity is approximately 27% of the potent androgen metribolone, while norethindrone's is about 15%. wikipedia.org Despite this increased binding affinity, 5α-reduction paradoxically leads to an almost complete loss of androgenic activity in bioassays. wikipedia.orgnih.govwikipedia.org This suggests that while 5α-DHNET binds more tightly to the AR, it is a less effective activator of the receptor, potentially acting as a partial agonist or even an antagonist. wikipedia.org In fact, some studies report that 5α-DHNET possesses antiandrogenic properties. wikipedia.org

Unlike its parent compound, 5α-DHNET is not a substrate for the aromatase enzyme and therefore cannot be converted into estrogenic metabolites. wikipedia.org This is a significant distinction, as norethindrone can be aromatized to the potent estrogen ethinylestradiol. wikipedia.orgmedcraveebooks.com

This complex modulation of activity, where progestogenic action is reduced and androgenic potential is altered, highlights the critical role of A-ring stereochemistry. The 5α-configuration transforms norethindrone from a potent progestin into a molecule with a distinct profile, sometimes described as a selective progesterone receptor modulator (SPRM) due to its mixed agonist/antagonist properties. wikipedia.orgresearchgate.net

Role of the 17α-Ethynyl Moiety in Biological Activity

The 17α-ethynyl (-C≡CH) group is a key structural feature of norethindrone and, by extension, 5α-dihydronorethindrone. This small, rigid substituent is crucial for the biological activity of many synthetic steroids. tandfonline.comtandfonline.com Its primary role is to confer oral bioavailability by sterically hindering the metabolic oxidation of the adjacent 17β-hydroxyl group to an inactive 17-keto group. medcraveebooks.com This protection allows the compound to survive first-pass metabolism in the liver and enter systemic circulation.

The 17α-ethynyl group is also fundamental to the paradoxical effects observed upon 5α-reduction. While 5α-reduction of testosterone (B1683101) and nandrolone (B1676933) (19-nortestosterone) enhances their androgenic potency, the opposite is true for ethisterone (B1671409) (17α-ethynyltestosterone) and norethindrone. wikipedia.orgwikipedia.org The presence of the 17α-ethynyl group appears to be directly responsible for the diminished androgenic activity of their 5α-reduced metabolites, despite the increased androgen receptor affinity. wikipedia.orgnih.govwikipedia.org This suggests a critical interaction between the ethynyl (B1212043) group and the receptor's ligand-binding domain that permits strong binding but prevents the conformational changes necessary for full receptor activation.

Furthermore, the introduction of an ethynyl group at the C-17 position of a testosterone framework is known to decrease androgenic effects while enhancing progestational activity. tandfonline.comtandfonline.com The removal of the C-19 methyl group, which distinguishes norethindrone from ethisterone, further amplifies this progestational effect and reduces androgenicity. wikipedia.orgtandfonline.com Therefore, the 17α-ethynyl group in 5α-dihydronorethindrone is a legacy feature from its parent compound that is essential for its metabolic stability and is a key determinant of its unique receptor interaction profile following 5α-reduction.

Influence of Remote Substituents on Metabolic Transformation and Activity

The metabolism of norethindrone to 5α-dihydronorethindrone can be significantly influenced by the presence of substituents at positions on the steroid skeleton remote from the A-ring. These remote modifications can alter the substrate's interaction with the 5α-reductase enzyme, thereby affecting the rate and extent of its metabolic transformation.

Studies on norethindrone derivatives have shown that introducing substituents at the C-7 and C-11 positions can have an important inhibitory effect on 5α-reduction. nih.gov For example, 7α-methyl-norethisterone and 11β-ethyl-norethisterone are metabolized to a much lesser extent than norethindrone itself, with no formation of their 5α-reduced forms detected in certain tissues. nih.govresearchgate.net This demonstrates that steric bulk at these remote positions can hinder the approach of the steroid to the active site of 5α-reductase, effectively blocking the metabolic pathway that leads to compounds like 5α-dihydronorethindrone. nih.gov

The 5α-reductase enzyme acts as a rate-limiting step in the metabolism of these derivatives. nih.gov Therefore, modifications that inhibit this enzyme can drastically alter the pharmacological profile of the parent drug by preventing the formation of its 5α-reduced metabolites. This principle is a key aspect in the design of newer progestins, where metabolic stability and a predictable activity profile are desired. By strategically placing substituents at remote positions, medicinal chemists can control the metabolic fate of a steroid, thereby fine-tuning its biological activity and preventing the formation of metabolites with undesired or complex actions. researchgate.net For instance, preventing 5α-reduction would maintain the high progestogenic activity of the parent norethindrone-like molecule and avoid the generation of a metabolite with a mixed-activity profile like 5α-DHNET.

Table of Mentioned Compounds

Advanced Research Methodologies for 5α Dihydronorethindrone Studies

In Vitro Model Systems

In vitro models are fundamental in dissecting the molecular mechanisms of 5α-Dihydronorethindrone at the cellular and subcellular levels. These systems offer controlled environments to study specific interactions with cellular components, such as receptors and enzymes, providing foundational data on the compound's activity.

Cell-Based Assays for Receptor Binding and Transactivation

Cell-based assays are instrumental in determining the affinity of 5α-Dihydronorethindrone for various steroid hormone receptors and its subsequent ability to modulate gene expression.

Receptor Binding Assays: Competitive binding assays are employed to determine the relative affinity of 5α-Dihydronorethindrone for the progesterone (B1679170) receptor (PR) and the androgen receptor (AR). These assays typically utilize cells or cell lysates containing the receptor of interest and a radiolabeled ligand. The ability of unlabeled 5α-Dihydronorethindrone to displace the radiolabeled ligand is measured, allowing for the calculation of its binding affinity.

Research has shown that 5α-Dihydronorethindrone exhibits a significantly reduced affinity for the progesterone receptor compared to its parent compound, norethindrone (B1679910). wikipedia.org Its affinity for the PR is only about 25% of that of progesterone itself. wikipedia.org In contrast, 5α-DHNET displays a higher binding affinity for the androgen receptor than norethindrone. wikipedia.org Its affinity for the AR is approximately 27% of that of the potent androgen metribolone. wikipedia.org

Transactivation Assays: Transactivation assays assess the functional consequence of receptor binding, determining whether the compound acts as an agonist or antagonist. These assays utilize engineered cell lines that contain a specific hormone receptor and a reporter gene linked to a hormone-responsive DNA element. Upon ligand binding and receptor activation, the transcription of the reporter gene is initiated, leading to a measurable signal, such as light production in the case of a luciferase reporter. Studies have indicated that while 5α-Dihydronorethindrone binds to the androgen receptor, it does not effectively activate it, suggesting antagonistic or weakly partial agonistic properties. wikipedia.org

| Parameter | 5α-Dihydronorethindrone | Norethindrone | Progesterone | Metribolone |

| Progesterone Receptor Affinity | 25% of Progesterone | 150% of Progesterone | 100% | N/A |

| Androgen Receptor Affinity | ~27% of Metribolone | ~15% of Metribolone | N/A | 100% |

Tissue Microsomal Preparations for Enzyme Kinetics

Tissue microsomal preparations, particularly from the liver, are essential for studying the metabolism of xenobiotics, including the formation and further breakdown of 5α-Dihydronorethindrone. nih.gov Microsomes are vesicles formed from the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily and 5α-reductases.

In Vivo Non-Human Animal Models

In vivo studies in non-human animal models are indispensable for understanding the physiological and pharmacological effects of 5α-Dihydronorethindrone in a whole-organism context. These models allow for the assessment of its hormonal activities and provide a bridge between in vitro findings and potential human effects.

Rodent Bioassays for Hormonal Activities

Rodent models, primarily rats and mice, are widely used to evaluate the hormonal activities of steroid compounds.

Androgenic and Antiandrogenic Activity: The Hershberger assay is a common rodent bioassay used to assess androgenic and antiandrogenic activity. In this assay, castrated male rats are treated with the test compound, and the weights of androgen-sensitive tissues, such as the ventral prostate and seminal vesicles, are measured. Studies have shown that despite its higher affinity for the androgen receptor, 5α-Dihydronorethindrone has significantly diminished and almost abolished androgenic activity compared to norethindrone in rodent bioassays. wikipedia.org In fact, some studies have reported that 5α-DHNET possesses antiandrogenic activity. wikipedia.org For instance, it has been shown to antagonize the effects of testosterone (B1683101) on the growth of the prostate gland in rats. oncotarget.comcuaj.canih.govnih.gov

Progestational and Antiprogestational Activity: The progestational or antiprogestational activity of 5α-Dihydronorethindrone can be assessed in female rodents. For example, the ability of the compound to maintain pregnancy in ovariectomized pregnant rats is a measure of its progestational activity. Conversely, its ability to terminate pregnancy when administered post-implantation can indicate antiprogestational effects. Research has demonstrated that 5α-Dihydronorethindrone behaves as a competitive progesterone antagonist and can terminate pregnancy in rats during the post-nidation period. nih.gov

| Hormonal Activity | 5α-Dihydronorethindrone in Rodents |

| Androgenic Activity | Significantly diminished/abolished |

| Antiandrogenic Activity | Present |

| Progestational Activity | Antagonistic |

| Antiprogestational Activity | Present |

Comparative Studies in Mammalian Species (e.g., Rabbit Uterine Cytosol)

Comparative studies across different mammalian species are important for understanding the species-specific effects of 5α-Dihydronorethindrone. The rabbit is a classical model for studying progestational and antiprogestational activity due to the high sensitivity of its uterine endometrium to progesterone.

Rabbit uterine cytosol is a rich source of progesterone receptors and is frequently used in competitive binding assays to determine the affinity of compounds for the PR. Studies have shown that 5α-Dihydronorethindrone exhibits antiprogestational action in rabbits, which is indicative of its interaction with the progesterone receptor in this species. nih.gov This antagonistic activity aligns with its ability to act as a competitive inhibitor at the progesterone receptor. nih.gov

Analytical Chemistry Techniques for Metabolite Identification and Quantification

Advanced analytical chemistry techniques are paramount for the accurate identification and quantification of 5α-Dihydronorethindrone and its metabolites in biological matrices.

The primary methods for this purpose are based on mass spectrometry (MS) coupled with a chromatographic separation technique, such as gas chromatography (GC) or liquid chromatography (LC).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique for quantifying low-abundance molecules in complex biological samples. The liquid chromatography step separates the compounds in the sample, and the tandem mass spectrometer provides two levels of mass analysis for unambiguous identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, particularly for the analysis of volatile and thermally stable compounds. Steroids often require derivatization to increase their volatility before GC-MS analysis.

Spectrometric and Chromatographic Methodologies

The precise detection and quantification of 5α-Dihydronorethindrone in biological matrices and pharmaceutical formulations necessitate the use of highly sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For the analysis of steroids like 5α-Dihydronorethindrone, a derivatization step is often required to increase their volatility and thermal stability. This process enhances the chromatographic peak shape and improves sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the preferred method for the analysis of 5α-Dihydronorethindrone due to its high specificity and sensitivity, which allow for the direct analysis of complex biological samples with minimal sample preparation. This technique couples the separation of compounds by liquid chromatography with the precise detection of mass-to-charge ratios by a tandem mass spectrometer. The use of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode provides exceptional selectivity.

Below is an interactive data table summarizing typical parameters for the LC-MS/MS analysis of progestins, which are applicable to 5α-Dihydronorethindrone.

| Parameter | Typical Specification |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI) in positive mode |

| Mass Spectrometer | Triple quadrupole |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Computational and Molecular Modeling Approaches

Computational and molecular modeling techniques provide invaluable insights into the molecular-level interactions of 5α-Dihydronorethindrone with its biological targets, most notably the progesterone receptor (PR). These in silico methods complement experimental studies by predicting binding affinities, elucidating mechanisms of action, and guiding the design of new, more potent progestins.

Ligand-Receptor Docking and Dynamics Simulations

Ligand-Receptor Docking: This computational technique predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For 5α-Dihydronorethindrone, docking studies are performed with the ligand-binding domain (LBD) of the progesterone receptor. These simulations help to identify key amino acid residues involved in the binding and to understand the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. The binding pocket of the PR is flexible enough to accommodate ligands of different sizes and chemical properties. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for studying the dynamic behavior of ligand-receptor complexes over time. nih.gov These simulations can reveal conformational changes in the progesterone receptor upon binding of 5α-Dihydronorethindrone, providing a deeper understanding of the mechanism of receptor activation or inhibition. nih.govibm.com MD simulations have been used to investigate the effects of various ligands on the conformational dynamics of the progesterone receptor. nih.gov The binding of an agonist like progesterone can alter the dynamics of specific loops within the receptor's ligand-binding domain. nih.gov The flexibility of the progesterone receptor's binding pocket is a documented feature that allows it to accommodate a variety of ligand sizes. nih.gov

The following table details key interactions typically observed in molecular dynamics simulations of progestin-receptor complexes.

| Interaction Type | Interacting Groups (Ligand) | Interacting Residues (Receptor) |

| Hydrogen Bonds | Carbonyl groups | Asn719, Gln725, Arg766, Thr894 |

| Hydrophobic Interactions | Steroid backbone | Leu718, Met759, Met801, Cys891, Leu897 |

| van der Waals Contacts | Entire ligand | Multiple residues within the binding pocket |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of 5α-Dihydronorethindrone and related progestins, QSAR studies aim to identify the key physicochemical and structural features that determine their binding affinity to the progesterone receptor. nih.govunicamp.br

The process involves calculating a set of molecular descriptors for each compound and then using statistical methods, such as partial least squares (PLS) regression, to build a predictive model. unicamp.br These models can then be used to estimate the activity of novel, untested compounds. Progestogen activity is influenced by factors such as double bond content, resonance effects that define the skeletal conformation, and the characteristics of substituents. unicamp.br Various feature selection routines and mapping methods are employed in constructing QSAR models. nih.gov

Commonly used physicochemical descriptors in QSAR studies of steroidal compounds are presented in the table below.

| Descriptor Class | Examples |

| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies |

| Steric | Molecular volume, Surface area, Molar refractivity |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| Topological | Connectivity indices, Shape indices |

Future Directions and Emerging Research Avenues

Elucidation of Unexplored Nongenomic Mechanisms

The classical genomic actions of steroid hormones, involving the regulation of gene transcription, are well-documented. However, there is a growing body of evidence for rapid, nongenomic signaling initiated at the cell membrane. For progestogens, these effects are often mediated by membrane progesterone (B1679170) receptors (mPRs), which are structurally distinct from nuclear progesterone receptors and belong to the progestin and adipoQ receptor (PAQR) family. wikipedia.orgmdpi.comresearchgate.net These receptors can rapidly modulate intracellular signaling cascades. wikipedia.org

Future research should focus on whether 5α-DHNET can bind to and signal through mPRs or other putative membrane receptors. Investigating the potential for 5α-DHNET to activate rapid signaling pathways, such as mitogen-activated protein kinase (MAPK) or phosphatidylinositol 3-kinase (PI3K) cascades, in various cell types would be a critical first step. Characterizing the downstream effects of such activation on cellular processes like proliferation, apoptosis, and differentiation will be essential to fully comprehend the biological significance of any nongenomic actions.

Table 1: Potential Nongenomic Signaling Pathways for Investigation

| Signaling Pathway | Potential Cellular Effects | Rationale for Investigation with 5α-DHNET |

| MAPK/ERK Pathway | Proliferation, differentiation, survival | Common pathway for rapid steroid signaling. |

| PI3K/Akt Pathway | Cell survival, growth, metabolism | Key pathway in many cellular processes, potentially modulated by steroid metabolites. |

| Calcium Mobilization | Various cellular functions, including secretion and contraction | Rapid changes in intracellular calcium are a hallmark of nongenomic steroid effects. |

| G-protein Activation | Diverse downstream signaling | mPRs are G-protein coupled receptors. nih.govkhanacademy.orgguidetopharmacology.orgijrpr.com |

Investigation of Novel Receptor Targets or Allosteric Modulation

While 5α-DHNET is known to interact with the androgen receptor (AR) and progesterone receptor (PR), its binding characteristics suggest a more complex role than simple agonism or antagonism. For instance, while 5α-reduction of norethindrone (B1679910) enhances its binding affinity for the AR, it paradoxically diminishes its androgenic potency. wikipedia.orgnih.gov This discrepancy suggests a potential for allosteric modulation, where binding to a site other than the primary ligand-binding pocket alters the receptor's function.

Future studies should explore the possibility that 5α-DHNET acts as an allosteric modulator of the AR, PR, or other nuclear receptors. This could involve detailed structural and functional assays to determine if 5α-DHNET binding induces conformational changes in the receptor that affect its interaction with DNA, coregulatory proteins, or other signaling molecules. nih.govbiorxiv.org Furthermore, unbiased screening approaches could be employed to identify novel, previously unrecognized receptor targets for 5α-DHNET, including orphan receptors or other signaling proteins.

Development of Advanced Analogues for Mechanistic Probes

The development of synthetic analogues of 5α-DHNET could provide invaluable tools for dissecting its mechanisms of action. By systematically modifying the chemical structure of 5α-DHNET, researchers can create probes with enhanced selectivity for specific receptor subtypes, or with properties that make them suitable for advanced biochemical and imaging techniques. For instance, the synthesis of fluorescently tagged or biotinylated derivatives could facilitate the visualization of 5α-DHNET's subcellular localization and its interaction with binding partners.

Table 2: Potential Advanced Analogues of 5α-DHNET and Their Applications

| Analogue Type | Potential Application | Research Question Addressed |

| Fluorescently Labeled | Cellular imaging, receptor tracking | What is the subcellular localization of 5α-DHNET? |

| Biotinylated | Pull-down assays, identification of binding partners | What proteins does 5α-DHNET interact with? |

| Photoaffinity Labeled | Covalent labeling of receptors | Which amino acid residues are involved in the binding of 5α-DHNET? |

| Metabolically Stable | In vivo and in vitro functional assays | What are the specific biological effects of 5α-DHNET itself, independent of its metabolites? |

Systems Biology Approaches to Understand Network-Level Effects

The biological effects of a compound like 5α-DHNET are unlikely to be limited to a single receptor or signaling pathway. A more holistic understanding can be achieved through the application of systems biology approaches, such as transcriptomics, proteomics, and metabolomics (pharmacometabolomics). nih.gov These technologies allow for the simultaneous measurement of thousands of molecular changes within a cell or organism in response to a specific stimulus.

Future research should leverage these "omics" platforms to map the global cellular response to 5α-DHNET. For example, microarray or RNA-sequencing analysis could identify the full spectrum of genes regulated by 5α-DHNET, providing insights into the biological processes it influences. Similarly, proteomic and metabolomic profiling could reveal changes in protein expression and metabolic pathways, offering a comprehensive view of the compound's network-level effects. Integrating these large datasets through computational modeling can help to construct predictive models of 5α-DHNET's action and identify key nodes in its signaling network.

Comparative Pharmacological Profiling Across Species and Tissues

Significant species and tissue differences can exist in the metabolism and activity of steroid hormones. bioivt.com The enzymes responsible for the conversion of norethindrone to 5α-DHNET, primarily 5α-reductases, exhibit tissue-specific expression patterns. nih.gov To date, a comprehensive comparative pharmacological profile of 5α-DHNET is lacking.

Future investigations should aim to characterize the metabolism, receptor binding affinities, and functional activities of 5α-DHNET across a range of relevant preclinical species (e.g., rodents, non-human primates) and in different human tissues. This would involve in vitro studies using tissue homogenates or isolated cells, as well as in vivo pharmacokinetic and pharmacodynamic studies. nih.gov Such data are crucial for the accurate extrapolation of preclinical findings to the human context and for understanding the potential for tissue-selective effects of 5α-DHNET.

Table 3: Key Parameters for Comparative Pharmacological Profiling

| Parameter | Species/Tissues for Comparison | Rationale |

| 5α-reductase activity | Human, rat, mouse, monkey; Liver, prostate, skin, brain | To determine species and tissue differences in the formation of 5α-DHNET. |

| Receptor Binding Affinity (AR, PR, etc.) | Human, rat, mouse, monkey | To assess potential species differences in receptor interactions. |

| In vitro functional activity | Various cell lines representing different target tissues | To characterize the cellular responses to 5α-DHNET in a tissue-specific manner. |

| In vivo pharmacokinetics | Rat, mouse, monkey | To understand the absorption, distribution, metabolism, and excretion of 5α-DHNET in different species. |

By pursuing these future research directions, the scientific community can build a more complete and nuanced understanding of the pharmacology of 5α-dihydronorethindrone, potentially uncovering novel therapeutic applications and shedding further light on the complex biology of synthetic steroids.

Q & A

Q. What validated analytical methods are recommended for quantifying 5α-Dihydronorethindrone in biological matrices?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. Optimize mobile phase composition (e.g., acetonitrile/ammonium formate gradients) to resolve 5α-Dihydronorethindrone from endogenous interferents .

- Validation Parameters : Include linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) following FDA/ICH guidelines. Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation .

Q. How should researchers design in vitro assays to assess the metabolic stability of 5α-Dihydronorethindrone?

Methodological Answer:

- Hepatocyte Incubation : Use primary human hepatocytes (1 million cells/mL) incubated with 10 µM 5α-Dihydronorethindrone. Monitor depletion over 120 minutes via LC-MS.

- Data Interpretation : Calculate intrinsic clearance (CLint) using the in vitro half-life method. Compare with reference compounds (e.g., testosterone) to contextualize metabolic liability .

Q. What safety protocols are critical when handling 5α-Dihydronorethindrone in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation via fume hoods (≥100 fpm face velocity).

- Waste Disposal : Deactivate with 10% sodium hypochlorite before disposal. Refer to Safety Data Sheets (SDS) for spill management and emergency contacts .

Advanced Research Questions

Q. How can conflicting data on the androgen receptor (AR) binding affinity of 5α-Dihydronorethindrone be resolved?

Methodological Answer:

- Dose-Response Experiments : Replicate assays across multiple cell lines (e.g., HEK293-AR vs. LNCaP) under standardized conditions (e.g., 37°C, 5% CO2).

- Statistical Analysis : Apply mixed-effects models to account for inter-lab variability. Use post hoc tests (e.g., Tukey HSD) to identify outliers. Publish raw datasets for transparency .

Q. What experimental strategies mitigate batch-to-batch variability in 5α-Dihydronorethindrone synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement real-time HPLC monitoring during hydrogenation steps to ensure stereochemical purity (>99%).

- Quality-by-Design (QbD) : Optimize reaction parameters (temperature, catalyst loading) via factorial design. Validate with accelerated stability studies (40°C/75% RH for 6 months) .

Q. How do researchers address discrepancies in reported pharmacokinetic (PK) profiles of 5α-Dihydronorethindrone across species?

Methodological Answer:

- Allometric Scaling : Compare AUC0-∞ and Cmax in rodents vs. non-rodents. Adjust for species-specific protein binding using equilibrium dialysis.

- Mechanistic Modeling : Develop physiologically based pharmacokinetic (PBPK) models integrating enzyme abundance (e.g., CYP3A4) and tissue partition coefficients .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.